molecular formula C27H28N4O5S2 B15012695 N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

Cat. No.: B15012695
M. Wt: 552.7 g/mol
InChI Key: RDPACVOZUZODTL-VUTHCHCSSA-N
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Description

N’-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide is a complex organic compound with a unique structure that includes an indolizine core, a pyridine ring, and multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide typically involves multiple steps. The process begins with the preparation of the indolizine core, followed by the introduction of the pyridine ring and the sulfonyl groups. The final step involves the formation of the hydrazide linkage with the phenylmethylidene group. Common reagents used in these reactions include pyridine, sulfonyl chlorides, and hydrazine derivatives. Reaction conditions often involve the use of organic

Properties

Molecular Formula

C27H28N4O5S2

Molecular Weight

552.7 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

InChI

InChI=1S/C27H28N4O5S2/c1-3-16-37(33,34)25-23-18-22(21-10-13-28-14-11-21)12-15-31(23)24(26(25)38(35,36)17-4-2)27(32)30-29-19-20-8-6-5-7-9-20/h5-15,18-19H,3-4,16-17H2,1-2H3,(H,30,32)/b29-19+

InChI Key

RDPACVOZUZODTL-VUTHCHCSSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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